molecular formula C10H12ClNO B1403138 3-[(3-Chlorophenoxy)methyl]azetidine CAS No. 1332301-04-8

3-[(3-Chlorophenoxy)methyl]azetidine

Cat. No.: B1403138
CAS No.: 1332301-04-8
M. Wt: 197.66 g/mol
InChI Key: BMOSSYSSPAHIQB-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]azetidine is a chemical compound with the molecular formula C10H12ClNO. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOSSYSSPAHIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Chlorophenoxy)methyl]azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler analog with a similar four-membered ring structure but lacking the chlorophenoxy group.

    3-[(3-Bromophenoxy)methyl]azetidine: Similar structure with a bromine atom instead of chlorine.

    3-[(3-Fluorophenoxy)methyl]azetidine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-[(3-Chlorophenoxy)methyl]azetidine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential therapeutic uses .

Biological Activity

Overview

3-[(3-Chlorophenoxy)methyl]azetidine is a synthetic compound characterized by its four-membered nitrogen-containing ring structure. The compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets, including enzymes and receptors.

  • Molecular Formula : C10H12ClNO
  • CAS Number : 1332301-04-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific molecular targets. This interaction can lead to modulation of enzymatic activity or receptor function, influencing various biological pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : Interaction with receptors can lead to downstream signaling changes that affect cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    • A study investigated the compound's effect on the T3SS in Citrobacter rodentium, a model for enteropathogenic E. coli infections. At a concentration of 50 µM, it demonstrated approximately 50% inhibition of the secretion of carboxypeptidase G2 (CPG2) without complete inhibition, suggesting a selective inhibitory effect on virulence factors .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were evaluated against mammalian cell lines, showing no significant toxicity at concentrations used for antimicrobial assays. This property is crucial for therapeutic applications, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
AzetidineFour-membered nitrogen ringBasic structure, limited bioactivity
3-[(3-Bromophenoxy)methyl]azetidineBromine substitutionSimilar antimicrobial properties
3-[(3-Fluorophenoxy)methyl]azetidineFluorine substitutionPotentially different pharmacodynamics

The presence of the chlorophenoxy group in this compound enhances its reactivity and biological activity compared to simpler analogs.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 3-chlorophenol with azetidine under basic conditions, often using solvents like dichloromethane or toluene at elevated temperatures. This synthetic route allows for scalability and optimization for industrial applications, particularly in drug development and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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